3-(Piperidin-1-yl)pyridin-4-amine
Description
3-(Piperidin-1-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine core substituted with a piperidine ring at the 3-position and an amine group at the 4-position. Piperidine and pyridine moieties are common in bioactive molecules, contributing to enhanced solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-piperidin-1-ylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUVVNRSKZZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Piperidin-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Piperidin-1-yl)pyridin-4-amine with key analogs, focusing on structural features, synthesis methods, and physicochemical properties.
1-(3-Chloropyridin-2-yl)piperidin-4-amine
- Structure : Chlorine substituent at the pyridine 3-position and piperidine at the 2-position.
- Molecular Weight : 211.69 g/mol (vs. 177.24 g/mol for the target compound).
- Synthesis : Prepared via nucleophilic substitution, leveraging piperidine’s reactivity with halogenated pyridines.
- This compound’s higher molecular weight may influence pharmacokinetics (e.g., absorption) compared to the non-halogenated target compound .
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
- Structure : Pyrimidine core with 4-methylpiperidine at the 6-position and amine at the 4-position.
- Key Differences: Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen). This compound is commercially available, suggesting robust synthetic routes .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole ring substituted with pyridine and cyclopropylamine groups.
- Synthesis : Copper-catalyzed coupling under mild conditions (35°C, 2 days) with a moderate yield (17.9%).
- Key Differences: The pyrazole ring introduces conformational rigidity, which may enhance binding to flat enzymatic pockets.
1-Acetylpiperidin-4-amine
- Structure : Acetylated piperidine with a free amine.
- Physicochemical Properties: The acetyl group increases lipophilicity (logP ~0.5 vs. However, the absence of a pyridine ring limits π-π stacking interactions in target binding .
Table 1: Comparative Analysis of Key Analogs
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Synthesis Yield (%) | Key Feature(s) |
|---|---|---|---|---|---|
| 3-(Piperidin-1-yl)pyridin-4-amine | Pyridine | Piperidine (3), NH2 (4) | 177.24 | N/A | Balanced solubility and binding potential |
| 1-(3-Chloropyridin-2-yl)piperidin-4-amine | Pyridine | Cl (3), Piperidine (2) | 211.69 | N/A | Enhanced electrophilic reactivity |
| 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine | Pyrimidine | 4-Me-piperidine (6), NH2 (4) | 207.27 | N/A | High hydrogen-bonding capacity |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Pyridine (3), Cyclopropyl (4) | 269.74 | 17.9 | Conformational rigidity |
Physicochemical and Pharmacological Implications
- Solubility : The target compound’s pyridine-piperidine structure balances hydrophilicity (amine group) and lipophilicity (piperidine), favoring oral bioavailability.
- Bioactivity Trends : Piperidine-containing analogs show affinity for CNS targets (e.g., dopamine receptors) and anticancer activity (e.g., histone deacetylase inhibition) . Chlorine or methyl substituents (as in and ) may modulate toxicity profiles.
Biological Activity
3-(Piperidin-1-yl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. This article explores the biological activity of this compound, summarizing its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Piperidin-1-yl)pyridin-4-amine can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 189.26 g/mol
- IUPAC Name : 3-(Piperidin-1-yl)pyridin-4-amine
This compound features a piperidine ring attached to a pyridine moiety, which is crucial for its biological activity.
Inhibition of LSD1
LSD1 is involved in the demethylation of histone proteins, influencing gene expression and contributing to oncogenesis. The inhibition of LSD1 by 3-(Piperidin-1-yl)pyridin-4-amine has been demonstrated through various studies:
- Potency : The compound exhibits potent inhibitory activity against LSD1 with an IC50 value in the low micromolar range. Studies indicate that modifications in the piperidine structure can significantly enhance its inhibitory potency and selectivity for LSD1 over other enzymes .
- Mechanism of Action : The mechanism involves competitive inhibition where the compound binds to the active site of LSD1, preventing substrate access and thereby increasing levels of H3K4 methylation, which is often reduced in cancers .
Antiproliferative Activity
3-(Piperidin-1-yl)pyridin-4-amine has shown promising antiproliferative effects across various cancer cell lines:
- Cell Lines Tested : Notable effects have been observed in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.
- IC50 Values : The compound demonstrated IC50 values ranging from 0.021 μM to 0.058 μM, indicating strong antiproliferative activity against these cell lines .
Structure–Activity Relationship (SAR)
The biological activity of 3-(Piperidin-1-yl)pyridin-4-amine is heavily influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Essential for binding affinity to LSD1 |
| Position of Substituents | Variations lead to significant changes in IC50 values |
| Presence of Functional Groups | Hydroxy groups (-OH) enhance antiproliferative effects |
Case Studies
Several studies have explored the SAR and biological efficacy of piperidine-containing pyridine derivatives:
- Study on LSD1 Inhibitors : A study highlighted that compounds with a piperidine substituent exhibited enhanced LSD1 inhibition compared to their non-piperidine counterparts, with some derivatives showing over 250-fold increased potency .
- Anticancer Activity Evaluation : Another investigation into pyridine derivatives revealed that modifications such as adding hydroxyl groups significantly improved antiproliferative activity against various cancer cell lines, reinforcing the importance of functional group positioning .
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